An In-depth Technical Guide to 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: A Versatile Scaffold in Modern Drug Discovery
Introduction: Unveiling a Key Heterocyclic Building Block
In the landscape of medicinal chemistry and pharmaceutical development, the strategic design of novel molecular entities hinges on the availability of versatile and reactive chemical scaffolds. 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No. 1227603-42-0) has emerged as a significant heterocyclic building block, offering researchers a powerful tool for constructing complex molecular architectures.[1][2] Its structure is distinguished by a pyridinone core, a bromine atom at the 5-position, and a reactive carbaldehyde group at the 3-position. This unique combination of functional groups provides a rich platform for a multitude of chemical transformations, making it an invaluable intermediate in the synthesis of potential drug candidates.[2][3]
The pyridine ring is a privileged scaffold, frequently found in FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and other critical intermolecular interactions.[4] The strategic placement of a bromine atom serves as a versatile handle for advanced synthetic manipulations, particularly transition metal-catalyzed cross-coupling reactions.[3] Simultaneously, the aldehyde functionality allows for classical transformations to build diverse side chains and introduce new heterocyclic systems. This guide provides a comprehensive technical overview of the properties, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.
Physicochemical and Structural Properties
The fundamental properties of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1227603-42-0 | [1][5][6] |
| Molecular Formula | C₆H₄BrNO₂ | [1][5][7] |
| Molecular Weight | 202.01 g/mol | [1][5] |
| Appearance | Yellow solid | [2] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, Refrigerator, under inert gas | [2] |
| SMILES | O=CC1=CC(Br)=CNC1=O | [5][7][8] |
| InChI Key | CNDLEYZYBXPMKV-UHFFFAOYSA-N |
Structural Elucidation & Spectral Data
Structural confirmation is paramount for any research chemical. While specific spectra for this compound are proprietary to suppliers, its structure is routinely verified using standard analytical techniques.[1][2] Based on its molecular architecture, the following spectral characteristics are expected.
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¹H NMR Spectroscopy : The proton NMR spectrum would reveal distinct signals corresponding to the protons on the pyridine ring and the aldehyde. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The two protons on the pyridine ring would likely appear as doublets in the aromatic region, with their coupling constants providing information about their relative positions. The N-H proton of the pyridinone would appear as a broad singlet.
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include a strong C=O stretch for the aldehyde (around 1680-1700 cm⁻¹), another strong C=O stretch for the cyclic amide (lactam) functionality of the pyridinone ring (around 1640-1680 cm⁻¹), an N-H stretching vibration (around 3200-3400 cm⁻¹), and C-H stretches.[9]
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Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the molecular weight of 202.01 g/mol .[5] A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, there will be two prominent peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While specific patented synthesis routes for this exact molecule are not publicly detailed, a logical synthetic approach can be inferred from established methodologies for related brominated pyridine aldehydes.[10] A common strategy involves the formylation of a pre-functionalized pyridine ring. One plausible route could start from 5-bromo-2-hydroxypyridine, followed by a formylation reaction such as the Vilsmeier-Haack or Duff reaction to introduce the aldehyde group at the ortho position to the hydroxyl group.
Caption: Proposed synthetic workflow for the target compound.
Core Reactivity: A Dual-Handle Scaffold
The synthetic utility of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde stems from its two primary reactive sites: the aldehyde group and the bromine atom. This dual functionality allows for sequential or orthogonal chemical modifications, making it a cornerstone for building molecular diversity.
Caption: Key reactive sites for chemical diversification.
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Reactions of the Aldehyde Group : The electrophilic aldehyde is amenable to a wide array of classical transformations. It can readily participate in condensation reactions with active methylene compounds, undergo reductive amination to form substituted amines, be oxidized to the corresponding carboxylic acid, or be converted to an alkene via the Wittig reaction. These transformations are fundamental for elaborating side chains and building larger molecular frameworks.
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Reactions of the Bromo Group : The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug discovery applications.[3] It enables the efficient formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups. The ability to use robust and well-established reactions like the Suzuki-Miyaura coupling makes it an ideal starting material for constructing compound libraries for high-throughput screening.[3]
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Tautomerism : It is important to recognize that the 2-oxo-dihydropyridine core exists in a tautomeric equilibrium with its 2-hydroxypyridine form. In most conditions, the oxo (lactam) form is predominant, but the presence of the lactim tautomer can influence reactivity, particularly at the ring nitrogen.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde lies in its application as a versatile intermediate for synthesizing biologically active molecules.[2]
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Scaffold for Novel Therapeutics : It serves as a key starting material for pharmaceuticals targeting a range of diseases. Its derivatives are explored for potential antimicrobial, antiviral, and anti-inflammatory properties.[2] The pyridinone core is a recognized pharmacophore that can be decorated with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.
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Combinatorial Chemistry and Library Synthesis : The orthogonal reactivity of the aldehyde and bromo groups makes this compound exceptionally well-suited for combinatorial chemistry. One functional group can be reacted selectively while the other remains intact for a subsequent transformation, allowing for the rapid generation of a large library of analogues for structure-activity relationship (SAR) studies.
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Fragment-Based Drug Design (FBDD) : As a functionalized heterocyclic fragment, it can be used in FBDD campaigns. The core structure can be docked into a protein's active site, and the reactive handles can then be used to "grow" the fragment into a more potent lead compound by adding functionalities that interact with adjacent binding pockets.
Safety, Handling, and Storage
As with all laboratory reagents, 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.[11]
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Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat.
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes. While specific toxicity data is not available, related brominated and aldehydic compounds can be irritants.[12]
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Storage : For maximum stability and to prevent degradation, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[2]
Conclusion
5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined reactive sites—the aldehyde and the bromine atom—provide chemists with a reliable and versatile platform for synthesizing diverse and complex molecules. The inherent value of the pyridinone core, combined with the synthetic flexibility afforded by its functional groups, ensures that this compound will continue to be a valuable asset in the quest for novel therapeutic agents. Its application facilitates the efficient exploration of chemical space, accelerating the journey from initial hit identification to lead optimization.
References
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Synthonix. (n.d.). 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
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ResearchGate. (n.d.). Vibrational Spectrum of 5-Bromo,2,4(1H,3H)-Pyrimidinedione Molecules. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde. Retrieved from [Link]
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Corteva. (2023). Safety Data Sheet. Retrieved from [Link]
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
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